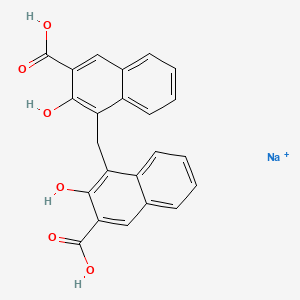
Pamoinsäure-Dinatriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pamoic acid disodium salt, also known as 4,4′-Methylenebis(3-hydroxy-2-naphthoic acid) disodium salt, is a derivative of pamoic acid. Pamoic acid is a 2-naphthoic acid derivative and is often referred to as embonic acid. The disodium salt form is commonly used in pharmacology as a counterion to enhance the dissolution rate of drug compounds .
Wissenschaftliche Forschungsanwendungen
Pamoic acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a counterion in the formulation of various pharmaceutical drugs to enhance their solubility and stability.
Wirkmechanismus
Pamoic acid disodium salt exerts its effects primarily through its interaction with the G protein-coupled receptor GPR35. Upon binding to GPR35, it activates extracellular signal-regulated kinase (ERK) and recruits beta-arrestin2, leading to various downstream signaling events. This activation results in antinociceptive (pain-relieving) effects and other cellular responses .
Similar Compounds:
- Cycloguanil pamoate
- Hydroxyzine pamoate
- Imipramine pamoate
- Olanzapine pamoate hydrate
- Oxantel pamoate
- Pyrantel pamoate
- Pyrvinium pamoate
Comparison: Pamoic acid disodium salt is unique due to its dual role as both a counterion in drug formulations and an agonist for GPR35. While other pamoates are primarily used to enhance the solubility and stability of drugs, pamoic acid disodium salt’s ability to activate GPR35 and induce specific cellular responses sets it apart .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Sodium pamoate were not found, it’s worth noting that there is ongoing research into the use of pamoate salts in the development of long-acting injectable formulations to assure consistent and proper dosage of the drug substance and to maximize the clinical benefits through improved patient compliance .
Biochemische Analyse
Biochemical Properties
Pamoic acid disodium salt interacts with the orphan G protein-coupled receptor GPR35 . It induces GPR35 internalization and activates ERK1/2 . The presence of multiple oxygen atoms in the compound enables significant hydrogen bonding to occur, facilitating the dissolution of compounds in water .
Cellular Effects
Pamoic acid disodium salt has a significant impact on various types of cells and cellular processes. It influences cell function by activating ERK and beta-arrestin2, and causes antinociceptive activity .
Molecular Mechanism
The mechanism of action of Pamoic acid disodium salt involves its binding interactions with biomolecules and changes in gene expression. It potently recruits β-arrestin2 to GPR35 . This recruitment leads to the activation of ERK1/2, which in turn influences gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits antinociceptive effects in a mouse model of visceral pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pamoic acid disodium salt can be synthesized by reacting pamoic acid with sodium hydroxide. The general reaction involves dissolving pamoic acid in a suitable solvent and then adding sodium hydroxide to form the disodium salt. The reaction can be represented as follows: [ \text{Pamoic Acid} + 2 \text{NaOH} \rightarrow \text{Pamoic Acid Disodium Salt} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of pamoic acid disodium salt involves large-scale reactions where pamoic acid is reacted with sodium hydroxide under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Types of Reactions:
Oxidation: Pamoic acid disodium salt can undergo oxidation reactions, although specific conditions and reagents for such reactions are not commonly detailed in the literature.
Reduction: Reduction reactions involving pamoic acid disodium salt are also not widely documented.
Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups on the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride could be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alkylated or acylated derivatives of pamoic acid disodium salt .
Eigenschaften
| { "Design of the Synthesis Pathway": "Sodium pamoate can be synthesized by reacting pamoic acid with sodium hydroxide in the presence of ethanol.", "Starting Materials": [ "Pamoic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve pamoic acid in ethanol", "Add sodium hydroxide to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitated sodium pamoate", "Wash the sodium pamoate with ethanol and dry it" ] } | |
CAS-Nummer |
6640-22-8 |
Molekularformel |
C23H16NaO6 |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |
InChI |
InChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29); |
InChI-Schlüssel |
MQIPLTYHZCWJRA-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+] |
SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na] |
Verwandte CAS-Nummern |
7681-47-2 |
Synonyme |
4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




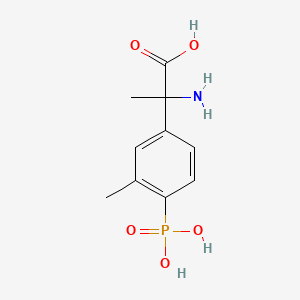

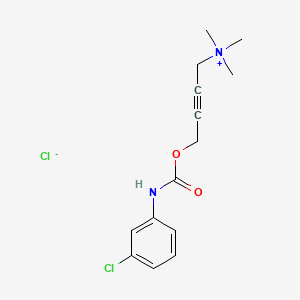
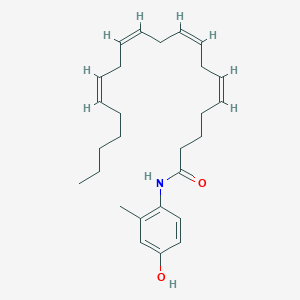
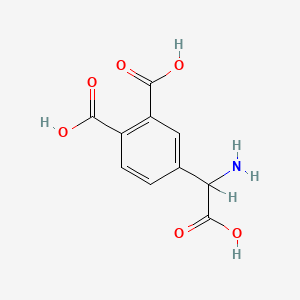
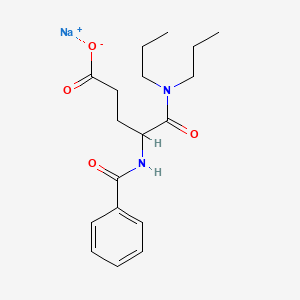
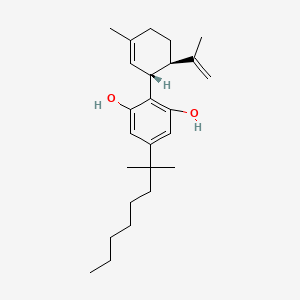
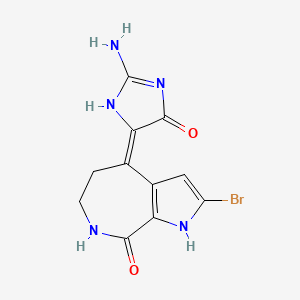
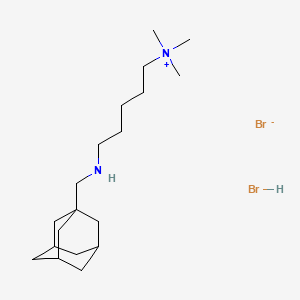

![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
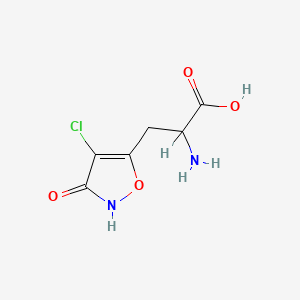
![7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine](/img/structure/B1662297.png)